Alk5-IN-8

Description

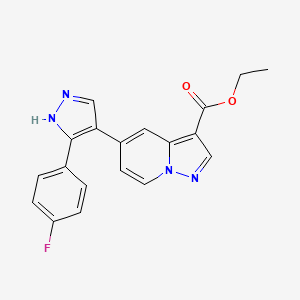

Structure

3D Structure

Properties

Molecular Formula |

C19H15FN4O2 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |

InChI |

InChI=1S/C19H15FN4O2/c1-2-26-19(25)16-11-22-24-8-7-13(9-17(16)24)15-10-21-23-18(15)12-3-5-14(20)6-4-12/h3-11H,2H2,1H3,(H,21,23) |

InChI Key |

GFFVSPZTWRNCIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=C(NN=C3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Alk5-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed technical overview of the mechanism of action of Alk5-IN-8, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, known as Activin receptor-like kinase 5 (ALK5). Information regarding this compound is primarily derived from patent literature (WO2021190425A1), where it is referenced as compound 1.[1][2] Due to the limited availability of specific quantitative data for this compound in peer-reviewed publications, this guide will establish its mechanism within the well-understood framework of the TGF-β/ALK5 signaling pathway and supplement with data from well-characterized, analogous ALK5 inhibitors to provide a comprehensive operational context.

The TGF-β/ALK5 Signaling Pathway: A Core Regulator of Cellular Processes

The TGF-β signaling pathway is a critical regulator of numerous cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3] Dysregulation of this pathway is implicated in a multitude of diseases, most notably fibrosis and cancer.[3][4] The canonical signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and forms a heteromeric complex with the TGF-β type I receptor, ALK5.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

This compound, identified chemically as ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate, functions as a small molecule inhibitor of the ALK5 kinase. Like other inhibitors of its class, it almost certainly acts as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the endogenous ATP from binding. This action directly blocks the kinase's ability to phosphorylate its downstream targets, SMAD2 and SMAD3.[2] The result is a complete halt in the canonical TGF-β signal transduction cascade at a critical juncture.

Quantitative Profile of ALK5 Inhibition

While specific IC₅₀ values for this compound are not publicly available, data from analogous, well-studied ALK5 inhibitors demonstrate the typical potency achieved by this class of compounds in both biochemical and cellular contexts.

| Compound | Assay Type | Target | IC₅₀ (nM) | Reference |

| GW6604 | Biochemical | ALK5 Autophosphorylation | 140 | [4] |

| Cellular | TGF-β-induced PAI-1 Transcription | 500 | [4] | |

| SB-525334 | Biochemical | ALK5 Kinase Activity | 14.3 | (Implied from various studies) |

| Cellular | TGF-β-induced Gene Expression | 47 | (Implied from various studies) |

Table 1: Potency of Representative ALK5 Inhibitors. This data is provided for context and is not specific to this compound.

Experimental Protocols for Mechanism-of-Action Studies

The characterization of an ALK5 inhibitor like this compound relies on a series of established biochemical and cellular assays.

Biochemical ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5 kinase.

Objective: To determine the concentration of inhibitor required to reduce ALK5 kinase activity by 50% (IC₅₀).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is purified. A generic substrate, such as casein or a specific peptide, is prepared in assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.

-

Reaction Initiation: The ALK5 enzyme is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate. The kinase reaction is initiated by adding a mixture of the substrate and ATP (often radiolabeled [γ-³³P]-ATP or in a system where ADP production is measured).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

-

Detection and Quantification:

-

Radiometric Assay: If using [γ-³³P]-ATP, the reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Luminescent Assay (e.g., ADP-Glo™): This method quantifies the amount of ADP produced. After the kinase reaction, a reagent is added to deplete unused ATP. A second reagent then converts the ADP generated into ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[5][6]

-

-

Data Analysis: The activity at each inhibitor concentration is normalized to a vehicle control (DMSO). The resulting data are plotted on a semi-log graph (Inhibitor Concentration vs. % Inhibition) and fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.

References

- 1. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PATENTSCOPE [wipo.int]

- 6. bpsbioscience.com [bpsbioscience.com]

The Role of Alk5-IN-8 in Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-β (TGF-β) signaling plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. The type I receptor, Activin receptor-Like Kinase 5 (ALK5), is the principal transducer of the TGF-β signal. Upon binding of TGF-β to the type II receptor (TGFβRII), ALK5 is recruited, phosphorylated, and activated. The activated ALK5 then directly phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at a conserved C-terminal SXS motif. This phosphorylation event is the lynchpin of the canonical TGF-β signaling cascade, initiating the formation of a heteromeric complex with Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes.

Given its pivotal role, ALK5 has emerged as a key therapeutic target for diseases driven by excessive TGF-β signaling. Small molecule inhibitors of ALK5 kinase activity have been developed to block this pathway. This technical guide focuses on Alk5-IN-8, a potent inhibitor of ALK5, and its role in the modulation of Smad2/3 phosphorylation.

The Canonical TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway is a linear cascade that transmits signals from the cell surface to the nucleus. The key steps are outlined below:

-

Ligand Binding: The TGF-β ligand binds to the constitutively active TGF-β type II receptor (TGFβRII).

-

Receptor Complex Formation: The ligand-bound TGFβRII recruits and forms a heterotetrameric complex with the TGF-β type I receptor, ALK5.

-

ALK5 Activation: Within the receptor complex, TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase domain.

-

Smad2/3 Phosphorylation: Activated ALK5 directly phosphorylates the C-terminal serine residues of Smad2 and Smad3.

-

Smad Complex Formation: Phosphorylated Smad2/3 (pSmad2/3) dissociates from the receptor and forms a heteromeric complex with the common mediator Smad, Smad4.

-

Nuclear Translocation: The pSmad2/3-Smad4 complex translocates into the nucleus.

-

Transcriptional Regulation: In the nucleus, the Smad complex partners with other transcription factors, co-activators, and co-repressors to bind to specific DNA sequences (Smad Binding Elements, SBEs) in the promoter regions of target genes, thereby regulating their transcription.

This compound, as an ALK5 inhibitor, intervenes at step 4 of this pathway by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.

Quantitative Data for this compound

This compound is a potent inhibitor of the TGF-β Type I receptor (TGFβRI), also known as ALK5. Its inhibitory activity has been characterized in the patent literature (WO2021190425A1), where it is referred to as compound 1. The available data on its biological activity is summarized below.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | ALK5 | Biochemical Kinase Assay | 0.8 | WO2021190425A1 |

| This compound | ALK5 | Cellular Assay (pSmad2) | 1.8 | WO2021190425A1 |

Experimental Protocols

The following are representative experimental protocols for assessing the inhibitory activity of compounds like this compound on ALK5 kinase activity and Smad2/3 phosphorylation. These protocols are based on standard methodologies employed in the field.

ALK5 Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant ALK5.

Objective: To determine the IC50 value of this compound for ALK5 kinase.

Materials:

-

Recombinant human ALK5 (TGFβRI) kinase domain

-

Smad2 or a peptide substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)

-

ATP (with γ-³²P-ATP or γ-³³P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or phosphorimager (for radioactive assays)

-

Luminescence plate reader (for ADP-Glo™ or similar assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the ALK5 enzyme, and the Smad2 substrate.

-

Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with radiolabeled ATP if applicable).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or a specific reagent for non-radioactive assays).

-

Detection:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Non-Radioactive Method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then quantified in a luciferase-based reaction. Measure the luminescence signal.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for Smad2/3 Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting TGF-β-mediated Smad2/3 phosphorylation.

Materials:

-

A suitable cell line (e.g., HaCaT, A549, or HepG2)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE equipment and reagents

-

Western blotting equipment (transfer apparatus, membranes)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 or loading control signal. Calculate the percentage of inhibition and determine the IC50 value.

Alk5-IN-8: A Technical Guide to a Potent TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alk5-IN-8 is a potent and specific small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis, cancer, and autoimmune diseases. This document provides a comprehensive technical overview of the function, mechanism of action, and potential research applications of this compound, positioning it as a valuable tool for investigating TGF-β-mediated cellular events and exploring novel therapeutic strategies.

Introduction to TGF-β Signaling and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[3] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.

Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus.[4] Within the nucleus, the SMAD complex acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[4] Given its central role in initiating the signaling cascade, ALK5 represents a key therapeutic target for modulating the diverse and often pathological effects of TGF-β.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[5] This targeted inhibition effectively halts the TGF-β signaling cascade at an early and critical juncture, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β-responsive genes.

The primary function of this compound is to serve as a research tool to dissect the roles of the TGF-β/ALK5 signaling axis in various biological and pathological processes.[5]

Quantitative Data on ALK5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GW6604 | ALK5 | 140 | Autophosphorylation Assay | [6] |

| PAI-1 Transcription | 500 | Cellular Assay | [6] | |

| A-83-01 | ALK5 | 12 | Kinase Assay | [7] |

| ALK4 | 45 | Kinase Assay | [7] | |

| ALK7 | 7.5 | Kinase Assay | [7] | |

| SB431542 | ALK5 | 94 | Kinase Assay | [8] |

| SB525334 | ALK5 | 14.3 | Kinase Assay | [8] |

| Galunisertib (LY2157299) | TβRI | 56 | Kinase Assay | [8] |

| RepSox (E-616452) | ALK5 | 23 (ATP binding) | Kinase Assay | [8] |

| ALK5 | 4 (autophosphorylation) | Kinase Assay | [8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and potential experimental applications of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming growth factor beta - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

Alk5-IN-8: A Technical Guide to a Selective ALK5 Inhibitor for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-8 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, known as Activin Receptor-Like Kinase 5 (ALK5). As a critical mediator of TGF-β signaling, ALK5 plays a central role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression. This compound, identified as compound 1 in patent WO2021190425A1, offers a valuable chemical tool for investigating the therapeutic potential of targeted ALK5 inhibition.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, representative biological activity, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling mediators, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1][3] The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the type II receptor (TGFβRII), which then recruits and phosphorylates the GS domain of ALK5. This phosphorylation event activates the kinase function of ALK5. By blocking the ATP-binding pocket, this compound effectively halts this phosphorylation cascade, thereby inhibiting the subsequent formation of the Smad2/3-Smad4 complex and its translocation to the nucleus to regulate target gene transcription.

TGF-β/ALK5 Signaling Pathway and Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

While specific quantitative data for this compound is detailed in patent literature, the following table summarizes the inhibitory activities of other well-characterized, selective ALK5 inhibitors to provide a comparative context for the potency and selectivity expected from such a compound.

| Compound | ALK5 IC50 (nM) | Kinase Selectivity (Fold vs. other kinases) | Cellular Activity (IC50, nM) | Reference |

| GW6604 | 140 (autophosphorylation) | >70-fold vs. p38, VEGFR2, Lck, ITK, Src, TGFβRII | 500 (TGF-β-induced PAI-1 transcription) | [4] |

| SKI2162 | 94 | 21-fold vs. p38 MAPK | Not specified | [5] |

| EW-7197 (Vactosertib) | Not specified | Not specified | Reduces TGF-β1 induced α-SMA expression | [6] |

| LY-364947 | Not specified | Not specified | Inhibits fibrotic markers in HSCs | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective ALK5 inhibitors like this compound.

In Vitro ALK5 Kinase Assay (Autophosphorylation)

This assay determines the direct inhibitory effect of a compound on the kinase activity of ALK5.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-33P]ATP or [γ-32P]ATP

-

This compound or test compound dissolved in DMSO

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the ALK5 kinase domain in the kinase reaction buffer.

-

Add serial dilutions of this compound (or control compound) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).

-

Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP (or [γ-32P]ATP) to a final concentration that is approximately the Km for ALK5.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the autophosphorylation signal using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Inhibition of TGF-β-induced Smad2/3 Phosphorylation

This assay assesses the ability of the inhibitor to block ALK5 activity within a cellular context.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound or test compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free or low-serum medium for 4-24 hours.

-

Pre-treat the cells with serial dilutions of this compound (or control compound) for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Quantify the band intensities and normalize the phosphorylated Smad levels to the total Smad and loading control levels.

-

Determine the IC50 value for the inhibition of Smad phosphorylation.

Experimental Workflow for ALK5 Inhibitor Characterization

Caption: A typical workflow for the discovery and characterization of an ALK5 inhibitor.

Conclusion

This compound represents a valuable research tool for the specific inhibition of ALK5, a key therapeutic target in fibrosis and oncology. This guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its characterization. The provided data on analogous compounds and the detailed protocols offer a framework for researchers to effectively utilize and evaluate selective ALK5 inhibitors in their preclinical studies. Further investigation into compounds like this compound will continue to elucidate the therapeutic potential of modulating the TGF-β signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Discovery and Synthesis of Alk5-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alk5-IN-8, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like kinase 5 (ALK5). This document details the scientific background, experimental protocols, and key data associated with this compound.

Introduction to ALK5 and the TGF-β Signaling Pathway

Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

This compound is a small molecule inhibitor designed to target the ATP-binding site of ALK5, thereby preventing the phosphorylation of its downstream targets and effectively blocking the TGF-β signaling cascade.[4]

The Canonical TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

Discovery and Chemical Properties of this compound

This compound was identified as a potent inhibitor of TGFβRI (ALK5) and is disclosed in patent WO2021190425A1 as compound 1.[4]

| Property | Value |

| Chemical Name | ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |

| Molecular Formula | C₁₉H₁₅FN₄O₂ |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 2705900-81-6 |

Synthesis of this compound

The synthesis of this compound, while not explicitly detailed in publicly available literature, can be inferred from the patent literature (WO2021190425A1) and general principles of heterocyclic chemistry. The following represents a plausible synthetic route.

Experimental Protocol:

Step 1: Synthesis of Intermediate 1 A mixture of a suitably substituted pyrazole precursor (e.g., a boronic acid or halide derivative) and a pyrazolo[1,5-a]pyridine precursor is subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling. The reaction is typically carried out in an appropriate solvent (e.g., dioxane, DMF) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.

Step 2: Final Product Formation (this compound) The resulting intermediate is then further functionalized. Based on the structure of this compound, this may involve the introduction of the ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine ring system. This could be achieved through various methods, such as carboxylation followed by esterification.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activity and In Vitro Assays

This compound is a potent inhibitor of ALK5 kinase activity.[4] The inhibitory activity is typically determined through in vitro kinase assays.

| Assay Type | Parameter | Value |

| ALK5 Kinase Assay | IC₅₀ | Data not publicly available |

Experimental Protocol: ALK5 Kinase Inhibition Assay

A common method to determine the IC₅₀ value for an ALK5 inhibitor is a biochemical kinase assay.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

Substrate (e.g., a synthetic peptide corresponding to the SMAD2 or SMAD3 phosphorylation site)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the ALK5 enzyme, kinase buffer, and the substrate in each well of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a promising small molecule inhibitor of ALK5 with potential applications in research and drug development for diseases driven by aberrant TGF-β signaling. This guide provides a foundational understanding of its discovery, synthesis, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to Alk5-IN-8: A Potent Inhibitor of the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the TGF-β pathway.

Chemical Structure and Properties

This compound is a heterocyclic compound with the IUPAC name ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |

| Molecular Formula | C₁₉H₁₅FN₄O₂ |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 2705900-81-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| SMILES | O=C(OCC)c1c[n-]n2c1cc(c3cn[nH]c3c4ccc(F)cc4)cc2 |

| InChI Key | InChI=1S/C19H15FN4O2/c1-2-26-19(25)16-11-22-24-8-7-13(9-17(16)24)15-10-21-23-18(15)12-3-5-14(20)6-4-12/h3-11H,2H2,1H3,(H,21,23) |

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of the TGF-β type I receptor kinase, ALK5.[1] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.

This compound exerts its inhibitory effect by blocking the kinase activity of ALK5.[1] This prevents the phosphorylation of Smad2 and Smad3, thereby interrupting the TGF-β signal transduction cascade.[1] The inhibition of this pathway has significant implications for diseases characterized by excessive TGF-β signaling, such as fibrosis and certain cancers. The information regarding this compound's potency is primarily derived from patent literature, which describes it as a potent inhibitor of TGFβRI (ALK5).[1]

The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is a critical regulator of cellular function. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ALK5 inhibitors like this compound.

In Vitro ALK5 Kinase Assay

This protocol is designed to determine the in vitro potency of a test compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ALK5 enzyme to the wells and incubate for a specified period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Model of TGF-β Induced Fibrosis

This protocol describes a general approach to evaluate the anti-fibrotic efficacy of an ALK5 inhibitor in an animal model.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice)

-

Fibrosis-inducing agent (e.g., Bleomycin for pulmonary fibrosis, Carbon tetrachloride (CCl₄) for liver fibrosis)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Anesthesia

-

Surgical and necropsy tools

-

Histology and molecular biology reagents

Procedure:

-

Induction of Fibrosis:

-

Pulmonary Fibrosis: Administer a single intratracheal dose of bleomycin to anesthetized mice.

-

Liver Fibrosis: Administer repeated intraperitoneal injections of CCl₄ over several weeks.

-

-

Compound Administration:

-

Begin treatment with this compound or vehicle at a predetermined time point after the initial insult (prophylactic or therapeutic regimen).

-

Administer the compound daily or as determined by its pharmacokinetic properties, typically via oral gavage or intraperitoneal injection.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for clinical signs of disease progression.

-

At the end of the study, euthanize the animals and collect the target organs (lungs or liver).

-

Histological Analysis: Fix a portion of the organ in formalin, embed in paraffin, and section for staining with Masson's trichrome (to visualize collagen deposition) and immunohistochemistry for fibrosis markers (e.g., α-smooth muscle actin).

-

Biochemical Analysis: Homogenize a portion of the organ to measure collagen content using a hydroxyproline assay.

-

Gene Expression Analysis: Extract RNA from a portion of the organ to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) using RT-qPCR.

-

-

Data Analysis:

-

Compare the extent of fibrosis and the expression of fibrotic markers between the vehicle-treated and this compound-treated groups to assess the efficacy of the inhibitor.

-

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β/ALK5 signaling pathway in health and disease. Its potency as an ALK5 inhibitor makes it a promising candidate for further preclinical and potentially clinical development for the treatment of fibrotic diseases and cancer. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this and other ALK5 inhibitors.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling and using this compound.

References

Investigating ALK5-Mediated Diseases: A Technical Guide to Preclinical Research Using ALK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably fibrosis, cancer, and cardiovascular diseases. A key mediator in this cascade is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β.[3] Its central role in disease progression makes ALK5 an attractive therapeutic target.

This technical guide provides an in-depth overview of the investigation of ALK5-mediated diseases, with a focus on the use of small molecule inhibitors. While a compound known as Alk5-IN-8 exists as a potent inhibitor of TGFβRI (ALK5), detailed public data and specific experimental protocols for this particular molecule are limited.[2][4][5] Therefore, this guide will utilize data and methodologies from well-characterized ALK5 inhibitors such as EW-7197 (Vactosertib), SB431542, and LY-364947 to illustrate the experimental approaches used to study ALK5's role in disease.

The ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1][6] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.[1][2] ALK5 inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.

ALK5-Mediated Diseases

Aberrant ALK5 signaling is a hallmark of several diseases, making it a prime target for therapeutic intervention.

-

Fibrosis: TGF-β is a potent profibrotic cytokine, and its signaling through ALK5 is a central driver of fibrotic diseases in various organs, including the liver, kidneys, and lungs. ALK5 inhibition has been shown to be an effective anti-fibrotic strategy in animal models.

-

Cancer: The role of TGF-β signaling in cancer is complex, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.[7] ALK5 inhibitors are being investigated for their potential to block these pro-tumorigenic effects.

-

Cardiovascular Diseases: Dysregulated TGF-β/ALK5 signaling contributes to the pathogenesis of cardiovascular conditions such as hypertension, atherosclerosis, and heart failure by promoting vascular remodeling and fibrosis.

Quantitative Data for Representative ALK5 Inhibitors

The following tables summarize key quantitative data for several well-characterized ALK5 inhibitors. This data is crucial for selecting the appropriate inhibitor and designing experiments with relevant concentrations.

| Inhibitor | Target(s) | IC50 | Ki | Assay Type | Reference |

| EW-7197 (Vactosertib) | ALK5, ALK4 | 11-13 nM | - | Cell-free | [8] |

| SB431542 | ALK5, ALK4, ALK7 | 94 nM | - | Cell-free | [9] |

| LY-364947 | ALK5 | 59 nM | 28 nM | Cell-free | [6] |

| GW6604 | ALK5 | 140 nM | - | Autophosphorylation | [10] |

| RepSox (ALK5 Inhibitor II) | ALK5 | 4 nM, 23 nM | - | Autophosphorylation, ATP binding | [11] |

| SB-525334 | ALK5 | 14.3 nM | - | Cell-free | [11] |

Table 1: In Vitro Potency of Selected ALK5 Inhibitors.

| Inhibitor | Cell Line | Assay | IC50 | Reference |

| EW-7197 (Vactosertib) | 4T1-3TP-Lux | Luciferase Reporter | 13.2 nM | [12] |

| LY-364947 | NMuMg | Smad2 Phosphorylation | 135 nM | [6] |

| GW6604 | HepG2 | PAI-1 Transcription | 500 nM | [10] |

Table 2: Cellular Potency of Selected ALK5 Inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the effects of ALK5 inhibitors.

Kinase Assay (Filter-Binding Assay for LY-364947)

This assay determines the direct inhibitory effect of a compound on ALK5 kinase activity.

Materials:

-

Recombinant ALK5 enzyme

-

Substrate peptide (e.g., pKSmad3(-3))

-

[γ-³³P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM NaF)

-

LY-364947 or other test inhibitor

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing 40 µL of assay buffer, the ALK5 enzyme, the substrate peptide, and varying concentrations of the inhibitor (e.g., 0-1600 nM).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Spot the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Cell Viability Assay (MTT Assay for SB431542)

This assay assesses the cytotoxicity of the ALK5 inhibitor on a given cell line.

Materials:

-

IMR-90 cells (or other relevant cell line)

-

Cell culture medium

-

SB431542 or other test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor (e.g., 6.25, 12.5, 25, and 50 µM) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for SMAD Phosphorylation

This method is used to confirm the inhibition of ALK5 signaling within cells by measuring the phosphorylation status of SMAD2/3.

Materials:

-

Cell line of interest (e.g., 4T1)

-

TGF-β1

-

EW-7197 or other test inhibitor

-

Lysis buffer

-

Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture cells to a desired confluency.

-

Pre-treat cells with the ALK5 inhibitor at various concentrations for a specified time (e.g., 1 hour).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30 minutes) to induce SMAD phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of SMAD phosphorylation relative to the total SMAD and loading control.[12]

Conclusion

The inhibition of ALK5 presents a promising therapeutic strategy for a multitude of diseases driven by aberrant TGF-β signaling. This guide provides a framework for the preclinical investigation of ALK5-mediated pathologies using small molecule inhibitors. By employing the described experimental protocols and leveraging the quantitative data from well-characterized compounds, researchers can effectively probe the therapeutic potential of targeting the ALK5 pathway. As more data on specific inhibitors like this compound becomes publicly available, these foundational methodologies will remain critical for their evaluation and development.

References

- 1. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Item - Viability is maintained when cells are exposed to TGF-β receptor I kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. reprocell.com [reprocell.com]

- 11. selleckchem.com [selleckchem.com]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Alk5-IN-8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-8 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[1] This action effectively curtails the propagation of the TGF-β signal. These application notes provide an overview of this compound and generalized protocols for its use in cell culture experiments.

Disclaimer: Publicly available, peer-reviewed literature with specific experimental protocols for this compound is limited. The information and protocols provided herein are based on general knowledge of ALK5 inhibitors and data extrapolated from patent literature (WO2021190425A1).[2] Researchers must perform their own optimization for specific cell lines and experimental conditions.

Quantitative Data for ALK5 Inhibitors

The following table summarizes key quantitative data for this compound and other well-characterized ALK5 inhibitors, providing a comparative basis for experimental design.

| Inhibitor | Target | IC50 | Cell Line(s) | Assay Type | Reference |

| This compound | ALK5 | 3.7 nM | Not specified in public literature | Kinase Assay | |

| SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | HepG2 | Kinase Assay | [3] |

| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5) | Mv1Lu | Luciferase Reporter Assay | [4] |

| LY-364947 | ALK5 | 59 nM | Not specified | Kinase Assay | [3] |

| EW-7197 | ALK5 | Not specified | HK2 | Cell-based fibrosis markers | [5] |

Signaling Pathways and Experimental Logic

The diagrams below illustrate the TGF-β/ALK5 signaling cascade, the mechanism of action for this compound, and a generalized workflow for its experimental application.

Caption: Inhibition of TGF-β/ALK5 signaling by this compound.

Caption: A logical workflow for cell-based experiments with this compound.

Experimental Protocols

General Cell Culture Guidelines for ALK5 Inhibitor Studies

-

Cell Line Selection: Choose cell lines known to be responsive to TGF-β. This can be confirmed by treating with TGF-β1 and assessing Smad2/3 phosphorylation.

-

Serum Starvation: For signaling pathway studies, it is often necessary to serum-starve cells for 4-24 hours prior to treatment to reduce basal signaling activity.

-

Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells) and a positive control (TGF-β1 stimulation without inhibitor).

-

Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line and assay. A starting range of 1 nM to 10 µM is recommended.

Protocol 1: Inhibition of Smad2/3 Phosphorylation

This protocol details the assessment of this compound's ability to inhibit TGF-β1-induced Smad2/3 phosphorylation via Western Blot.

Materials:

-

Cells cultured in 6-well plates

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Recombinant Human TGF-β1

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-Smad2/3, anti-total Smad2/3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.

-

Wash cells with ice-cold PBS and lyse.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the indicated primary antibodies.

-

Develop the blot using an ECL substrate and image.

-

Quantify band intensities and normalize p-Smad2/3 levels to total Smad2/3 and the loading control.

Protocol 2: Cell Migration Assay (Transwell)

This protocol assesses the effect of this compound on TGF-β1-induced cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Recombinant Human TGF-β1

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Serum-starve cells for 12-24 hours.

-

Resuspend cells in serum-free medium containing different concentrations of this compound and TGF-β1 (if investigating inhibition of induced migration).

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period determined by the migratory capacity of the cells (e.g., 12-48 hours).

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

Protocol 3: Cell Viability/Proliferation Assay (MTT or CCK-8)

This protocol evaluates the impact of this compound on cell viability and proliferation.

Materials:

-

Cells cultured in 96-well plates

-

Complete culture medium

-

This compound

-

MTT reagent or CCK-8 solution

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add MTT reagent or CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alk5-IN-8 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis. This compound exerts its effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, primarily SMAD2 and SMAD3.[1][2]

Western blot analysis is a fundamental technique to verify the efficacy of this compound by monitoring the phosphorylation status of SMAD2 and SMAD3. These application notes provide a comprehensive guide, including detailed experimental protocols and data interpretation, for utilizing this compound in your research.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding recruits and forms a complex with the ALK5 receptor. Subsequently, TβRII phosphorylates and activates ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues. These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][3] this compound specifically inhibits the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the downstream signaling cascade.[1]

Visualization of Signaling Pathways

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

I. Cell Treatment with this compound

This protocol describes the treatment of cells in culture with this compound prior to harvesting for Western blot analysis. The goal is to assess the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound (stock solution in DMSO)

-

Recombinant Human TGF-β1 (stock solution in sterile 4 mM HCl containing 1 mg/mL BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation: Once cells have reached the desired confluency, replace the complete medium with serum-free or low-serum medium and incubate for 16-24 hours. This step reduces basal level of SMAD phosphorylation.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free/low-serum medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).[6] Pre-treat the cells with the this compound working solutions or vehicle (DMSO) control for 30 minutes to 1 hour.[4][7]

-

TGF-β Stimulation: Add TGF-β1 to the medium to a final concentration of 1-10 ng/mL.[4][7][8]

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.[4][8] This time is typically sufficient to observe maximal SMAD2/3 phosphorylation.

-

Cell Lysis: After incubation, immediately place the culture plates on ice and proceed to the cell lysis protocol for Western blotting.

II. Western Blot Protocol for p-SMAD2/3 Detection

This protocol outlines the steps for performing a Western blot to detect phosphorylated SMAD2/3 and total SMAD2/3.

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425)

-

Rabbit anti-SMAD2/3

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2/3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total SMAD2/3 and a loading control on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe with the respective primary antibodies.

-

Experimental Workflow Visualization

Caption: Workflow for Western blot analysis of this compound activity.

Data Presentation and Interpretation

The primary readout for the efficacy of this compound is the reduction in the ratio of phosphorylated SMAD2/3 to total SMAD2/3. Densitometry analysis of the Western blot bands should be performed to quantify these changes.

Example Quantitative Data:

The following table presents representative data from a dose-response experiment in HaCaT cells pre-treated with an ALK5 inhibitor (SB-431542, analogous to this compound) for 30 minutes, followed by a 1-hour stimulation with 2 ng/mL TGF-β.[4] The band intensities were quantified, and the p-SMAD2 signal was normalized to the total SMAD2/3 signal.

| Treatment Group | Inhibitor Conc. (µM) | Normalized p-SMAD2/Total SMAD2 Ratio (Arbitrary Units) | % Inhibition of p-SMAD2 |

| Untreated Control | 0 | 0.15 | N/A |

| TGF-β only | 0 | 1.00 | 0% |

| TGF-β + Inhibitor | 0.1 | 0.45 | 55% |

| TGF-β + Inhibitor | 0.3 | 0.20 | 80% |

| TGF-β + Inhibitor | 1.0 | 0.08 | 92% |

| TGF-β + Inhibitor | 3.0 | 0.05 | 95% |

| TGF-β + Inhibitor | 10.0 | 0.04 | 96% |

Interpretation: The data clearly demonstrates a dose-dependent inhibition of TGF-β-induced SMAD2 phosphorylation by the ALK5 inhibitor. A significant reduction in the p-SMAD2/Total SMAD2 ratio is observed even at low micromolar concentrations, confirming the potent inhibitory activity of the compound on the ALK5 kinase in a cellular context. The IC50 value, the concentration at which 50% of the maximal inhibition is observed, can be calculated from this data to be approximately 0.094 µM.[2]

Conclusion

This compound is a valuable tool for investigating the role of the TGF-β/ALK5 signaling pathway in various biological and pathological processes. The protocols and guidelines presented here provide a robust framework for using Western blot analysis to confirm the on-target activity of this compound by quantifying the inhibition of SMAD2 and SMAD3 phosphorylation. Careful execution of these experiments will yield reliable and reproducible data for researchers in basic science and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. file.yizimg.com [file.yizimg.com]

Application Notes and Protocols for Alk5-IN-8 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-8 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in a variety of pathologies, including cancer and fibrosis. ALK5 inhibitors, by blocking the kinase activity of ALK5, prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[1] This targeted inhibition makes this compound a valuable tool for preclinical research in mouse models of various diseases.

These application notes provide a comprehensive overview of the use of this compound in in vivo mouse models, including recommended dosage ranges, administration protocols, and experimental design considerations based on studies with similar ALK5 inhibitors.

Mechanism of Action: The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound, as an ALK5 inhibitor, blocks the ATP-binding site of the ALK5 kinase, preventing the phosphorylation of SMAD2 and SMAD3 and subsequent downstream signaling.

Dosage and Administration in Mouse Models

Disclaimer: The following dosage and administration data are based on published studies using various ALK5 inhibitors. Researchers should perform dose-response studies to determine the optimal dosage and schedule for this compound in their specific mouse model.

| ALK5 Inhibitor (Example) | Dosage Range | Route of Administration | Dosing Schedule | Vehicle | Mouse Model | Reference |

| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | 0.5 - 4 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 days | 2% DMSO in sterile PBS | MMTV-PyMT breast cancer | [2] |

| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | 1.0 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 days | 2% DMSO in sterile PBS | MMTV-PyMT breast cancer | [2] |

| LY-364947 | Not specified | Systemic administration | Not specified | Not specified | Acute liver injury | [3][4] |

| Galunisertib | ≥150 mg/kg/day | Oral (p.o.) | 14-day repeat-dose | Not specified | Rat | [5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

-

Solubilization: Based on common practices for similar small molecule inhibitors, this compound can likely be dissolved in a vehicle such as 2% Dimethyl sulfoxide (DMSO) in sterile phosphate-buffered saline (PBS) or corn oil.[2]

-

Formulation:

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to dissolve the compound completely.

-

Vortex briefly.

-

Add the required volume of sterile PBS or corn oil to achieve the final desired concentration and a 2% DMSO concentration.

-

Vortex thoroughly to ensure a homogenous suspension.

-

Prepare fresh on the day of administration.

-

General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for human tumor cell line xenografts.

-

Tumor Cell Implantation:

-

Harvest tumor cells during their exponential growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization:

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound or the vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., intraperitoneal injection every other day).

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

The study endpoint may be reached when tumors in the control group reach a specific size, after a predetermined duration of treatment, or if signs of toxicity are observed.

-

At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry for p-SMAD2/3, Western blot, or gene expression analysis).

-

Safety and Toxicity Considerations

Systemic inhibition of the TGF-β pathway with ALK5 inhibitors has been associated with potential toxicities in animal models, including cardiac valvulopathy.[5] Therefore, it is crucial to carefully monitor the health of the animals during treatment with this compound. Key monitoring parameters include:

-

Body weight: A significant drop in body weight can be an early sign of toxicity.

-

Clinical signs: Observe mice for any changes in behavior, posture, or activity levels.

-

Histopathology: At the end of the study, perform a thorough histopathological examination of major organs, with particular attention to the heart valves.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in various disease models. The information and protocols provided in these application notes, derived from studies with similar ALK5 inhibitors, offer a solid foundation for designing and executing in vivo studies in mice. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, administration route, and treatment schedule for this compound in their specific experimental context. Careful monitoring for potential toxicities is essential to ensure the welfare of the animals and the validity of the experimental results.

References

- 1. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

- 5. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alk5-IN-8 Treatment in Primary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1] Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including recommended treatment concentrations, detailed experimental protocols, and an overview of the targeted signaling pathway.

Data Presentation: Recommended Treatment Concentrations

While specific data for this compound in primary cells is limited, the following table summarizes effective concentrations of other well-characterized ALK5 inhibitors in various primary cell types. This information can be used as a starting point for optimizing the treatment concentration of this compound for your specific primary cell model. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

| ALK5 Inhibitor | Cell Type | Concentration | Observed Effect |

| SB431542 | Primary Human Aortic Smooth Muscle Cells | 10 µM | Inhibition of TGF-β1-mediated differentiation |

| SB431542 | Bovine Aortic Endothelial Cells | 10 µM | Abolished TGF-β-induced reduction in cell proliferation |